2,5-Dimethylfuran-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

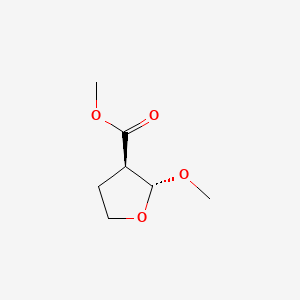

2,5-Dimethylfuran-d6, also known as DMF, is a heterocyclic compound with the formula C6H2D6O . It is a potential biofuel that can be derived from cellulose . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 2,5-Dimethylfuran (DMF) from 5-hydroxymethylfurfural (HMF) has been investigated. Co/N–C catalysts with different cobalt contents, which demonstrated high catalytic activity for the selective hydrogenation of HMF to DMF, were prepared by a solvothermal crystallization method . A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .Molecular Structure Analysis

The molecular formula of this compound is C6H2D6O . Unfortunately, detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis

The unimolecular decomposition of 2,5-dimethylfuran (DMF), a promising next-generation biofuel, was studied at the CBS-QB3 level of theory . For typical combustion conditions, the major product channel (∼70% at 1500 K and 1 bar) is reached by a 3,2-hydrogen transfer in DMF leading to a carbene intermediate that rearranges to hexa-3,4-dien-2-one which in turn decomposes into CH3CO and C4H5 by initial C–C bond fission .Physical and Chemical Properties Analysis

2,5-Dimethylfuran has an energy density 40% greater than that of ethanol, making it comparable to gasoline . It is also chemically stable and, being insoluble in water, does not absorb moisture from the atmosphere . The physical properties of fuels are key properties in the spray and atomization characteristics, which have an obvious impact on the processes of injection, atomisation, ignition, combustion .Wissenschaftliche Forschungsanwendungen

Biofuel and Fuel Additive : 2,5-DMF shows promise as a biofuel and as an additive in automotive applications. Its behavior during pyrolysis and oxidation has been studied, providing insights into its use in engines and its soot formation tendencies (Alexandrino et al., 2015).

Biomass-Derived Chemicals : It serves as an intermediate for drop-in terephthalate polymers and can be accessed via catalytic hydrogenation of biomass-derived chemicals (Dutta & Mascal, 2014).

Combustion Characteristics : Research has explored the combustion characteristics of 2,5-DMF blends with other fuels, like iso-octane, analyzing aspects like laminar burning speeds and emissions (Wu et al., 2012).

Kinetic Modeling in Combustion : Studies have focused on the low-pressure premixed laminar flames of 2,5-DMF, providing valuable data for kinetic modeling and simulation of its combustion process (Liu et al., 2015).

Fuel Additive Studies : The ionization of 2,5-DMF by electron impact has been analyzed to understand its potential as a fuel additive and its reactions in different conditions (Jiao et al., 2009).

Renewable Energy Source : 2,5-DMF is seen as a renewable energy source with potential to alleviate fossil fuel shortages and reduce air pollution. Its production methods, applications, and oxidation and combustion characteristics have been extensively studied (Qian et al., 2015).

Hydrogenolysis of Biomass-Derived Chemicals : The efficient transformation of biomass-derived chemicals to 2,5-DMF under mild conditions has been achieved, highlighting its potential in green chemistry applications (Guo et al., 2016).

Alternative Fuel for Engines : DMF's use in both spark and compression ignition engines has been explored, assessing its performance and emission characteristics (Nguyen et al., 2021).

Genotoxicity Studies : The potential genotoxic effects of DMF on hematopoietic cells have been investigated, which is crucial for assessing its safety as a biofuel (Fromowitz et al., 2012).

Synthesis Pathway and Combustion Mechanism Analysis : The synthesis pathways and combustion mechanisms of DMF have been detailed, providing insights into its application as a biofuel (Hoang et al., 2021).

Liquid Phase Hydrodeoxygenation Studies : The kinetics of the liquid phase hydrodeoxygenation of biomass-derived chemicals to DMF have been explored, contributing to understanding of the reaction network in biofuel production (Gyngazova et al., 2017).

Internal Standard in NMR : DMFu, a derivative of DMF, has been used as an internal standard in NMR for quantitation of unknown samples, demonstrating its utility in analytical chemistry (Gerritz & Sefler, 2000).

Safety and Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Use dry chemical, carbon dioxide or alcohol-resistant foam for firefighting . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Eigenschaften

IUPAC Name |

3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNUFIFRDBKVIE-SPDFDVHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CC1=C(C(=C(O1)C([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)